

Introduction: The Strategic Value of the Pyrrolidine Scaffold

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Compound of Interest

Compound Name: 3-Methoxypyrrolidine hydrochloride

Cat. No.: B143666

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In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged structure." This five-membered saturated nitrogen heterocycle is a cornerstone in the architecture of numerous biologically active compounds, with approximately 60% of FDA-approved small-molecule drugs featuring a nitrogen-containing heterocycle.^{[1][2]} The prevalence of this scaffold is not coincidental; its non-planar, three-dimensional geometry provides an sp^3 -rich framework that allows for superior exploration of pharmacophore space compared to flat, aromatic systems.^{[3][4]} This structural complexity is critical for enhancing key drug-like properties, including solubility, metabolic stability, and target binding affinity.^[3]

3-Methoxypyrrolidine hydrochloride (CAS: 136725-50-3) is a versatile synthetic building block that leverages the inherent advantages of the pyrrolidine core. The secondary amine provides a reactive handle for covalent modification, while the 3-methoxy group offers a means to fine-tune polarity and metabolic properties, making it a valuable intermediate for medicinal chemists. This guide offers a comprehensive technical overview of its synthesis, characterization, application, and handling for researchers, scientists, and drug development professionals.

Property	Value	Reference
CAS Number	136725-50-3	[5] [6]
Molecular Formula	C ₅ H ₁₂ ClNO	[6] [7] [8]
Molecular Weight	137.61 g/mol	[6] [8] [9]
Physical Form	Solid-Liquid Mixture	[6]
Boiling Point	171.7 °C at 760 mmHg	[6]
Typical Purity	≥97%	[6]
Storage Conditions	Room Temperature, Inert Atmosphere	[5] [8] [10]

Rational Synthesis: A Pathway from Precursor to Product

The synthesis of **3-Methoxypyrrolidine hydrochloride** is most efficiently achieved from readily available and economical precursors, typically starting with 3-hydroxypyrrolidine. The strategic selection of protecting groups is paramount to prevent unwanted side reactions and ensure high yields of the desired product. The following three-step sequence is a robust and widely applicable methodology.

Causality of the Synthetic Strategy

- N-Protection:** The secondary amine of 3-hydroxypyrrolidine is more nucleophilic than the hydroxyl group. To selectively perform O-alkylation (methylation) on the hydroxyl group, the amine must first be "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic conditions (required for methylation) and its clean, quantitative removal under acidic conditions.
- O-Methylation:** The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide. This alkoxide then readily displaces the iodide from methyl iodide via an S_N2 reaction to form the desired methyl ether.

- Deprotection and Salt Formation: The final step accomplishes two goals simultaneously. Treatment with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or methanol, cleaves the acid-labile Boc group.^[11] The liberated secondary amine is then protonated by the excess HCl to form the stable and often crystalline hydrochloride salt, which facilitates isolation and improves handling and shelf-life.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

- To a stirred solution of 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
- Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM.
- Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

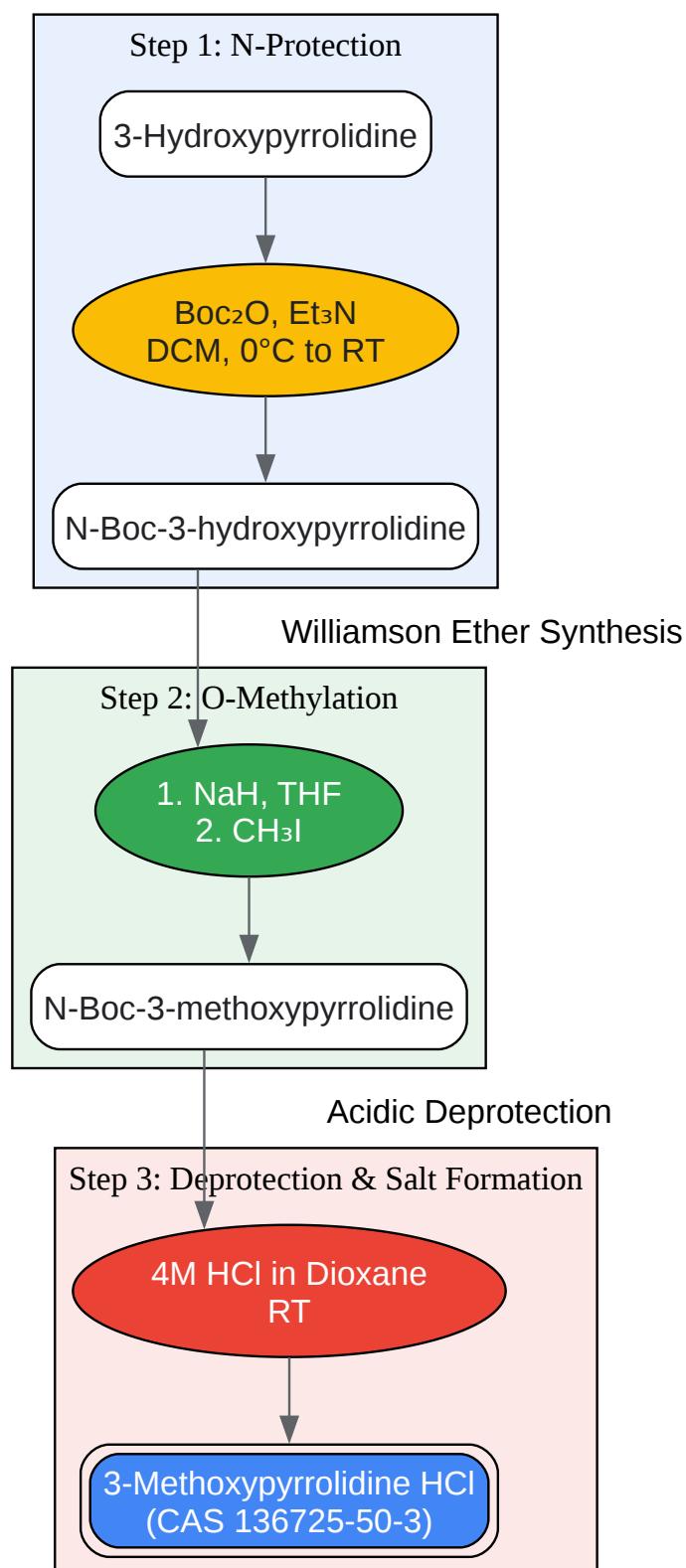
Step 2: Synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate

- To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous THF dropwise.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.4 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 16-24 hours.

- Carefully quench the reaction by the slow addition of water at 0 °C.
- Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure methylated product.

Step 3: Synthesis of **3-Methoxypyrrolidine hydrochloride** (136725-50-3)

- Dissolve tert-butyl 3-methoxypyrrolidine-1-carboxylate (1.0 eq.) in a 4 M solution of HCl in 1,4-dioxane (10 eq. of HCl).[\[11\]](#)
- Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
- The resulting solid or oil is the target compound, **3-Methoxypyrrolidine hydrochloride**. It can be triturated with diethyl ether or recrystallized if necessary to achieve higher purity.

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